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molecular formula C10H13ClO2 B2607535 2-(4-Chlorophenoxy)-2-methylpropan-1-ol CAS No. 14200-96-5

2-(4-Chlorophenoxy)-2-methylpropan-1-ol

Cat. No. B2607535
M. Wt: 200.66
InChI Key: WQAGJZPXZKSOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05273993

Procedure details

The title compound was prepared by the procedure of Preparation 2 in quantitative yield from clofibric acid (Aldrich Chem. Co.) and lithium aluminum hydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:7][C:8]1[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=1)([C:4](O)=[O:5])[CH3:3].[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([O:7][C:2]([CH3:1])([CH3:3])[CH2:4][OH:5])=[CH:9][CH:10]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C(=O)O)OC=1C=CC(=CC1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC(CO)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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